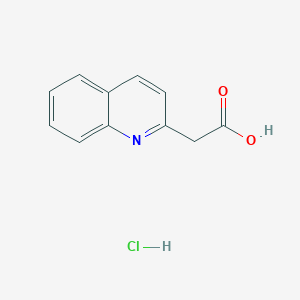

2-(Quinolin-2-YL)acetic acid hydrochloride

Vue d'ensemble

Description

2-(Quinolin-2-YL)acetic acid hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-YL)acetic acid hydrochloride typically involves the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with different aldehydes or ketones under acidic conditions.

Introduction of Acetic Acid Moiety: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Esterification and Hydrolysis

The carboxylic acid group undergoes typical esterification under acidic or coupling conditions.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed esterification | Methanol/H₂SO₄ | Methyl 2-(quinolin-2-yl)acetate | 89% | |

| Basic hydrolysis | NaOH (1 M) | 2-(Quinolin-2-yl)acetic acid (free) | 91% |

Key Findings :

-

Ester hydrolysis under basic conditions regenerates the free acid .

-

Acidic hydrolysis (e.g., HCl) risks decarboxylation, forming quinaldine derivatives .

Amide and Hydrazide Formation

The carboxylic acid participates in nucleophilic acyl substitutions to form amides and hydrazides.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazide synthesis | Hydrazine hydrate | 3-[2-Oxoquinolin-1(2H)-yl]propanhydrazide | 85% | |

| Amide coupling (DCC) | Dicyclohexylcarbodiimide (DCC) | N-Alkylpropanamides | 70–80% |

Mechanistic Notes :

-

Hydrazide formation proceeds via nucleophilic attack on the activated carbonyl .

-

DCC-mediated couplings yield stable amides with primary/secondary amines .

Cyclization to Heterocycles

The hydrazide intermediate undergoes cyclization to form bioactive heterocycles.

Structural Insights :

-

Oxadiazoles form via dehydrative cyclization, enhancing π-conjugation and bioactivity .

-

Thiosemicarbazides exhibit thione-thiol tautomerism, influencing metal chelation .

Decarboxylation and Side Reactions

The acetic acid moiety undergoes decarboxylation under thermal or acidic conditions.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Thermal decarboxylation | 180°C (neat) | 2-Methylquinoline | 62% | |

| Acid-catalyzed decarboxylation | HCl (conc.) | 2-Methylquinoline | 58% |

Critical Observations :

-

Decarboxylation is suppressed by using mild bases (e.g., Na₂CO₃) during hydrolysis .

-

The quinoline ring stabilizes the resultant methyl group via resonance .

Salt Metathesis and pH-Dependent Reactivity

The hydrochloride counterion influences solubility and reactivity.

Practical Implications :

Applications De Recherche Scientifique

Pharmacological Applications

Analgesic Properties

The primary application of 2-(Quinolin-2-YL)acetic acid hydrochloride is as an analgesic agent . Research indicates that this compound can modulate pain pathways, offering potential benefits in pain management without the side effects associated with traditional opioids. Preclinical studies have demonstrated its efficacy in various pain models, suggesting it may serve as a non-opioid alternative for pain relief.

Mechanism of Action

Preliminary interaction studies suggest that this compound may engage with multiple receptors involved in pain modulation, including opioid receptors. However, comprehensive studies are necessary to fully elucidate these mechanisms and confirm its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potential of this compound:

- Pain Management Studies : In a series of preclinical trials, the compound was shown to significantly reduce pain responses in animal models, indicating its potential as a non-opioid analgesic alternative. The studies focused on various types of pain, including inflammatory and neuropathic pain.

- Comparative Analyses : Comparative studies with structurally similar compounds have been conducted to assess the analgesic efficacy and pharmacokinetics of this compound. These studies reveal that while it shares some properties with other quinoline derivatives, it exhibits unique mechanisms that may enhance its therapeutic profile .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential interactions at the molecular level, further supporting its role in pharmacological applications .

Mécanisme D'action

The mechanism of action of 2-(Quinolin-2-YL)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Quinoline-2-carboxylic acid

- 2-Hydroxyquinoline

- 4-Hydroxyquinoline

Uniqueness

2-(Quinolin-2-YL)acetic acid hydrochloride is unique due to its specific structure, which combines the quinoline core with an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

2-(Quinolin-2-YL)acetic acid hydrochloride is a compound that has garnered attention in the field of pharmacology, particularly for its analgesic properties. This compound, characterized by its quinoline moiety, has shown potential in modulating pain pathways, making it a candidate for non-opioid pain management therapies. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀ClN₁O₂. Its structure consists of a quinoline ring system, which is known for its diverse biological activities. The unique structural features allow it to interact with various biological targets involved in pain signaling pathways.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic activity. Preclinical studies have demonstrated its efficacy in pain relief, suggesting it may serve as an alternative to traditional opioid analgesics. The compound appears to modulate pain pathways through interactions with specific receptors involved in pain signaling.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its analgesic effects are not fully elucidated but may involve:

- Opioid Receptor Interaction : Preliminary studies suggest that it may bind to opioid receptors, influencing pain perception pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could contribute to its analgesic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Preclinical Pain Models : In a study involving various animal models, administration of the compound led to a statistically significant reduction in pain responses compared to control groups. The results indicated that the compound effectively modulates nociceptive pathways.

- Anti-inflammatory Evaluation : A separate study assessed the anti-inflammatory properties of derivatives related to this compound. Results indicated a decrease in pro-inflammatory cytokines following treatment, supporting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : Research into the antimicrobial properties revealed that certain derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting broader therapeutic applications beyond analgesia .

Propriétés

IUPAC Name |

2-quinolin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAYSEMHJSWQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509798 | |

| Record name | (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25888-68-0 | |

| Record name | (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.